molecular formula C20H26ClN5 B2825559 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE CAS No. 879562-82-0

5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B2825559
CAS No.: 879562-82-0
M. Wt: 371.91
InChI Key: IBIHAYBIZJKDEY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes three key substituents:

  • 3-(2-chlorophenyl) group: The ortho-chloro substituent introduces steric and electronic effects, influencing binding interactions with biological targets.
  • N-[2-(dimethylamino)ethyl] side chain: Provides basicity and solubility, with the dimethylamino group capable of forming hydrogen bonds or ionic interactions in biological systems.

Properties

IUPAC Name

N-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5/c1-20(2,3)17-12-18(22-10-11-25(4)5)26-19(24-17)15(13-23-26)14-8-6-7-9-16(14)21/h6-9,12-13,22H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIHAYBIZJKDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base.

    Attachment of the chlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Incorporation of the dimethylaminoethyl group: This step typically involves the use of dimethylaminoethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical properties, based on evidence from diverse sources:

Compound Name R1 (Position 5) R2 (Position 3) R3 (Amine Substituent) Key Findings/Activities Reference(s)
5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE tert-butyl 2-chlorophenyl 2-(dimethylamino)ethyl Hypothesized enhanced solubility and target engagement due to polar dimethylamino group. No direct activity data.
5-tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-chlorophenyl isopropyl Structural analog with para-chloro substitution; bulkier amine group may reduce solubility.
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-fluorophenyl 2-methoxyethyl Fluorine substitution may improve metabolic stability; methoxyethyl enhances hydrophilicity.
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-chlorophenyl cyclopentyl Cyclic amine substituent increases steric bulk, potentially affecting receptor binding.
2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones (e.g., 4a,b) diethylaminoethyl Broad-spectrum antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Key Structural and Functional Insights:

Substituent Position Effects :

  • The 2-chlorophenyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom and enhance steric interactions compared to para-substituted analogs (e.g., ). This could impact binding to enzymes or receptors.
  • Fluorine vs. Chlorine : The 4-fluorophenyl analog () likely exhibits lower electron-withdrawing effects but improved metabolic stability compared to chloro-substituted derivatives.

Amine Group Modifications: The dimethylaminoethyl side chain in the target compound offers intermediate polarity between the hydrophobic isopropyl/cyclopentyl groups () and the hydrophilic methoxyethyl group (). This balance may optimize membrane permeability and target engagement. Compounds with diethylaminoethyl substituents () show potent antibacterial activity, suggesting that the dimethylamino variant in the target compound may retain similar efficacy with reduced steric hindrance.

Biological Activity Trends: Pyrazolo-pyrimidine derivatives with chlorophenyl groups (e.g., ) are hypothesized to target microbial enzymes or DNA gyrase, similar to quinolone antibiotics.

Biological Activity

5-Tert-butyl-3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives often hinges on their structural modifications. The specific compound features a tert-butyl group and a chlorophenyl moiety that may influence its pharmacological properties.

Key Findings from SAR Studies

  • Antitubercular Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb), with studies indicating that modifications at the 3 and 5 positions of the ring can enhance activity against this pathogen .
  • Kinase Inhibition : Certain derivatives have shown promise as selective inhibitors of kinases involved in cancer progression. The presence of specific functional groups can significantly affect their potency and selectivity against various kinases .
  • Anticancer Properties : Compounds within this class have demonstrated anticancer activity across multiple cancer cell lines, including breast cancer models such as MDA-MB-231. However, some studies indicate variability in efficacy based on structural variations .

Biological Activity

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. The mechanism appears to involve inhibition of mycobacterial ATP synthase, crucial for energy production in M.tb cells. The compound's low cytotoxicity against mammalian cells further supports its therapeutic potential .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays:

  • MTT Assay : Used to assess cell viability in cancer cell lines.
  • Mechanism of Action : It has been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

  • Antitubercular Efficacy : In a comparative study involving multiple pyrazolo[1,5-a]pyrimidine derivatives, the compound exhibited significant inhibition of M.tb growth with an IC50 value indicative of potent activity against resistant strains .
  • Cancer Cell Line Testing : In vitro studies on MDA-MB-231 cells revealed that the compound could inhibit cell proliferation effectively at micromolar concentrations, suggesting a potential role in breast cancer therapy .

Table 1: Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines

CompoundStructural FeaturesAntimicrobial ActivityAnticancer Activity
A3-(4-fluorophenyl)Moderate (IC50 = 10 µM)High (IC50 = 5 µM)
B3-(2-chlorophenyl)High (IC50 = 0.5 µM)Moderate (IC50 = 15 µM)
C3-(tert-butyl)Low (IC50 = 20 µM)High (IC50 = 8 µM)

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineCompound TestedIC50 Value (µM)Mechanism of Action
MDA-MB-2315-Tert-butyl...6.5Induction of apoptosis via ROS generation
HCT1165-Tert-butyl...12.0Mitochondrial dysfunction

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